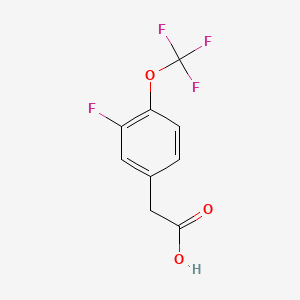

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBCHAZFNGSWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242496 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-70-2 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids in Modern Chemistry

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

This compound (CAS No. 886761-70-2) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced chemical synthesis. Its strategic importance lies in the unique combination of three key structural motifs: a phenylacetic acid core, a fluorine substituent, and a trifluoromethoxy (-OCF₃) group. The phenylacetic acid moiety is a common scaffold in medicinal chemistry, while the strategic placement of fluorine atoms profoundly influences the molecule's physicochemical and pharmacological properties.

The trifluoromethoxy group, in particular, is an increasingly sought-after functional group in drug design. It is considered a "super-methoxy" group, offering a metabolically stable, lipophilic alternative to a traditional methoxy group.[1] Its strong electron-withdrawing nature can significantly alter the acidity (pKa) of the carboxylic acid and modulate the electronic properties of the benzene ring, influencing receptor binding interactions and bioavailability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The precise arrangement of the fluoro and trifluoromethoxy groups on the phenylacetic acid backbone imparts a unique set of properties that are crucial for its application as a synthetic intermediate.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]acetic acid | - |

| CAS Number | 886761-70-2 | [3] |

| Molecular Formula | C₉H₆F₄O₂ | Calculated |

| Molecular Weight | 238.14 g/mol | Calculated |

| Physical Form | Solid | [4] |

| Boiling Point | 270.9 ± 35.0 °C (Predicted for isomer) | [4] |

| pKa | 4.06 ± 0.10 (Predicted for isomer) | [4] |

Note: Some physical data, such as boiling point and pKa, are based on predictions for closely related isomers due to limited publicly available experimental data for this specific compound.

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The key expected signals are:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically around 3.6 ppm.[5] The aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethoxy substituents.

-

¹³C NMR: The carbon spectrum will feature a characteristic quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant around 255 Hz.[6] Other aromatic carbons will also show coupling to the fluorine substituents.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the -OCF₃ group. Long-range couplings with aromatic protons may be observed.[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Synthetic Pathways

A plausible synthetic workflow, based on established methodologies like the Suzuki coupling, is outlined below. This approach offers high modularity, allowing for the late-stage introduction of the acetic acid side chain.

Caption: A plausible synthetic workflow for substituted phenylacetic acids.

This strategy involves coupling a suitable aryl halide with a reagent that introduces the acetic acid precursor, followed by hydrolysis to yield the final carboxylic acid.[7] An alternative approach described in patent literature for fluoro phenylacetic acids involves a diazotisation-addition reaction followed by hydrolysis, which provides a scalable industrial method.[8]

Reactivity Profile

The reactivity of this molecule is governed by its three main functional components:

-

Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation (crucial for creating derivatives for biological screening), and reduction.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.[9] However, it can be susceptible to nucleophilic aromatic substitution under specific conditions.

-

Benzylic Position: The methylene group can be functionalized, although this is less common than reactions involving the carboxylic acid.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a specialized building block in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry: The incorporation of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety into a drug candidate can significantly enhance its pharmacological profile. Fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability.[5] The trifluoromethoxy group provides a unique combination of lipophilicity and electronic properties, making it a valuable tool for fine-tuning a molecule's properties to achieve desired therapeutic effects, often in areas like anti-inflammatory and analgesic drug development.[2]

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by the fluorinated substituents are beneficial in the design of next-generation herbicides and pesticides, improving their efficacy and environmental stability.

-

Materials Science: Phenylacetic acid derivatives are also used in the synthesis of advanced polymers and materials where enhanced thermal and chemical resistance are required.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Protocol

The following step-by-step protocol should be followed to minimize risk of exposure.

Caption: Standard laboratory handling workflow for solid chemical reagents.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety glasses or goggles.[3]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[3]

-

Respiratory Protection: If dust is generated, use a dust mask or respirator.[3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a sophisticated chemical intermediate whose value is derived from the strategic interplay of its functional groups. The presence of both a fluorine atom and a trifluoromethoxy group on the phenylacetic acid scaffold provides chemists with a powerful tool to introduce desirable properties into target molecules. Its application in medicinal chemistry, particularly for modulating metabolic stability and receptor affinity, underscores its importance in the development of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory.

References

- CymitQuimica. (2023, July 3). This compound Safety Data Sheet.

- ChemicalBook. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS 195447-80-4.

- ChemicalBook. 4-FLUORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID Property.

- BLD Pharm. 3-Fluoro-4-(trifluoromethyl)phenylacetic acid.

- AuteChem. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.

- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetic acid 97%.

- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR.

- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid 98%.

- Thermo Scientific Chemicals. 4-(Trifluoromethoxy)phenylacetic acid, 98%.

- Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetic acid 97%.

- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- Ivy Fine Chemicals. 3-Fluoro-4-(trifluoromethyl)phenylacetic acid [CAS: 238754-67-1].

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

- Gáspár, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053.

- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.

- Wallick, S. A., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(12), 3462–3476.

- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Bessonov, I. V., et al. (2020). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Request PDF.

- Ossila. 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 886501-32-2 CAS MSDS (4-FLUORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inventivapharma.com [inventivapharma.com]

- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 9. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid

Abstract

This compound is a key structural motif and a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts specific steric and electronic properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore three primary, field-proven pathways: the hydrolysis of a benzyl cyanide intermediate, the carboxylation of a benzyl Grignard reagent, and the Willgerodt-Kindler reaction of the corresponding acetophenone. Each route is analyzed for its mechanistic underpinnings, practical execution, and relative merits concerning yield, scalability, and safety. Detailed protocols and characterization data are provided to ensure reproducibility and validation.

Part 1: Introduction to this compound

1.1 Chemical Profile and Significance

This compound, with the molecular formula C₉H₆F₄O₃, is a substituted phenylacetic acid derivative. The trifluoromethoxy (-OCF₃) group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability, while the ortho-fluorine atom can modulate the acidity of the carboxylic acid and influence conformational preferences, making this a highly valuable building block.

1.2 Overview of Synthetic Strategies

The synthesis of phenylacetic acids is a well-established field in organic chemistry. For this specific fluorinated analogue, the most viable strategies leverage common, reliable transformations adapted for the specific substrate. The choice of a synthetic route is often dictated by the availability and cost of starting materials, the required scale of production, and the laboratory's tolerance for hazardous reagents. We will dissect three robust approaches, each beginning from a different, readily accessible precursor derived from 3-fluoro-4-(trifluoromethoxy)benzaldehyde.

Part 2: Strategic Synthetic Pathways

Route A: Benzyl Cyanide Hydrolysis Pathway

This is arguably the most traditional and high-yielding method for preparing phenylacetic acids.[1] The pathway involves three key transformations: reduction of a benzaldehyde, conversion to a benzyl halide, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile.

Workflow for Route A

Caption: Cyanide Hydrolysis Pathway Workflow.

Causality and Expertise:

-

Reduction to Benzyl Alcohol: The initial reduction of the aldehyde to the corresponding benzyl alcohol is a necessary step to set up the subsequent halogenation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice due to its mildness, high selectivity for aldehydes, and operational simplicity.

-

Conversion to Benzyl Halide: The benzyl alcohol is converted to a more reactive benzyl halide to facilitate nucleophilic substitution. Thionyl chloride (SOCl₂) for the benzyl chloride or phosphorus tribromide (PBr₃) for the benzyl bromide are standard reagents. Benzyl bromides are typically more reactive in Sₙ2 reactions like the subsequent cyanation step.[2]

-

Kolbe Nitrile Synthesis: This is the crucial carbon-carbon bond-forming step. The benzyl halide is treated with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO, DMF) or an aqueous-alcoholic mixture.[3][4] The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve reaction rates and yields in biphasic systems.

-

Nitrile Hydrolysis: The terminal nitrile is hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric acid, is common and proceeds smoothly.[1][5] Basic hydrolysis using NaOH or KOH followed by an acidic workup is also highly effective.

Route B: Grignard Reagent Carboxylation Pathway

This route offers an alternative C-C bond formation strategy, avoiding the use of toxic cyanides. It relies on the generation of a highly nucleophilic organometallic species, which then attacks carbon dioxide.[6][7]

Workflow for Route B

Caption: Grignard Carboxylation Pathway Workflow.

Causality and Expertise:

-

Grignard Reagent Formation: The successful formation of the Grignard reagent is the most critical step and demands strictly anhydrous conditions to prevent quenching by protic solvents like water.[8] The organic halide (bromide is often preferred over chloride for reactivity) is added slowly to magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[9][10]

-

Carboxylation: The Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide.[6] This is most conveniently achieved by pouring the Grignard solution over crushed solid CO₂ (dry ice) or by bubbling dry CO₂ gas through the solution.[7][11] Low temperatures are maintained to control the exothermicity of the reaction.

-

Acidic Workup: The resulting magnesium carboxylate salt is protonated in a separate step by adding an aqueous acid (e.g., HCl, H₂SO₄) to yield the final carboxylic acid.[7]

Route C: Willgerodt-Kindler Reaction Pathway

This pathway is fundamentally different, starting from an acetophenone precursor and effectively migrating the carbonyl group to the end of the alkyl chain while oxidizing it.[12] The Kindler modification, using elemental sulfur and an amine like morpholine, is the most common variant.[13]

Workflow for Route C

Caption: Willgerodt-Kindler Reaction Workflow.

Causality and Expertise:

-

Precursor Synthesis: The starting material, 3-fluoro-4-(trifluoromethoxy)acetophenone, may need to be synthesized, typically via a Friedel-Crafts acylation of 2-fluoro-1-(trifluoromethoxy)benzene.

-

Thioamide Formation: The acetophenone is refluxed with elemental sulfur and morpholine. The reaction proceeds through an enamine intermediate, which attacks sulfur. A series of rearrangements ultimately leads to the terminal thioamide (a phenylacetothiomorpholide).[12]

-

Hydrolysis: The stable thioamide intermediate is isolated and then hydrolyzed to the carboxylic acid using strong acid or base, similar to the nitrile hydrolysis in Route A.[13] Phase-transfer catalysis can also be employed to facilitate the hydrolysis step under basic conditions.[14][15]

Part 3: Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on project-specific constraints. The following table summarizes the key operational parameters for each pathway.

| Parameter | Route A: Cyanide Hydrolysis | Route B: Grignard Carboxylation | Route C: Willgerodt-Kindler |

| Overall Yield | High | Good to High | Moderate to Good |

| Scalability | Excellent | Good, but requires strict controls | Moderate |

| Key Reagents | NaCN/KCN, strong acid/base | Mg metal, CO₂, anhydrous solvents | Sulfur, morpholine, strong acid/base |

| Safety Concerns | High: Use of acutely toxic cyanides. | High: Pyrophoric Grignard reagents, requires strict anhydrous conditions. | Moderate: H₂S gas evolution possible, odorous reagents. |

| Starting Material | Benzyl Halide | Benzyl Halide | Acetophenone |

| Number of Steps | 3-4 (from aldehyde) | 2-3 (from halide) | 2-3 (from acetophenone) |

| Robustness | Very reliable and well-documented. | Sensitive to moisture and impurities. | Tolerant of some functional groups but can have variable yields. |

Part 4: Detailed Experimental Protocol (Route A)

This protocol describes a representative lab-scale synthesis via the cyanide hydrolysis pathway, which is often favored for its reliability and high yield.

Step 1: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

-

To a stirred solution of 3-fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzyl alcohol, which can be used directly or purified by column chromatography.

Step 2: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide

-

Dissolve the benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via a syringe. Caution: The reaction is exothermic.

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for 3-4 hours.

-

Pour the reaction mixture slowly onto crushed ice and separate the layers.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl bromide, which should be used immediately in the next step.

Step 3: Synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.5 eq) in a mixture of DMSO and water (e.g., 4:1 v/v). Extreme Caution: Cyanide is highly toxic.

-

Add a solution of the crude benzyl bromide (1.0 eq) in a small amount of DMSO to the cyanide solution dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash thoroughly with brine to remove residual DMSO and cyanide, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude nitrile by silica gel chromatography or distillation under reduced pressure.

Step 4: Hydrolysis to this compound

-

Mix the purified nitrile (1.0 eq) with a 3:2 (v/v) mixture of concentrated sulfuric acid and water.[1]

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours.[1]

-

Cool the reaction mixture slightly and pour it onto crushed ice with stirring.

-

A white precipitate of the carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to obtain the pure this compound.

Part 5: Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity quantitatively.

Part 6: Safety Considerations

The synthesis of this compound involves several hazardous materials and reactions that require strict adherence to safety protocols.

-

Cyanides (Route A): Sodium and potassium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. Acidification of cyanide waste must be strictly avoided to prevent the release of lethal hydrogen cyanide (HCN) gas.

-

Grignard Reagents (Route B): These reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Corrosive Reagents: Strong acids (H₂SO₄, HCl), bases (NaOH), and halogenating agents (SOCl₂, PBr₃) are corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. Available at: [Link]

- King, J. A., & McMillan, F. H. (1946). The Willgerodt Reaction. II. A Study of the Use of Sulfur and Morpholine. Journal of the American Chemical Society, 68(7), 1369–1371.

- Vogel, A. I. (1956). A Text-book of Practical Organic Chemistry. Longmans, Green and Co.

-

Wikipedia contributors. (2023). Benzyl cyanide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Sciencemadness Wiki contributors. (2021). Benzyl cyanide. Sciencemadness Wiki. Retrieved from [Link]

- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

-

Taylor & Francis Online. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

-

Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. Retrieved from [Link]

-

JoVE. (n.d.). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

-

Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (n.d.). 20.5 Preparing Carboxylic Acids. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 10. cerritos.edu [cerritos.edu]

- 11. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. sciencemadness.org [sciencemadness.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS Number: 886761-70-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic application in the development of novel therapeutics. The unique combination of a fluoro and a trifluoromethoxy group on the phenylacetic acid scaffold imparts desirable physicochemical properties to molecules, making this compound a valuable asset in the design of new drugs.

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The presence of a fluorine atom and a trifluoromethoxy group in this compound offers several advantages:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic oxidation at or near the site of fluorination, leading to increased metabolic stability and a longer biological half-life of the drug molecule.[2]

-

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

-

Modulation of Acidity: The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can influence the pKa of the carboxylic acid moiety and other nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

The strategic placement of the fluoro and trifluoromethoxy groups in this compound makes it a versatile starting material for creating drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental for its effective use in synthesis and for ensuring the quality of the final product.

| Property | Value | Reference |

| CAS Number | 886761-70-2 | |

| Molecular Formula | C₉H₆F₄O₃ | [3] |

| Molecular Weight | 238.14 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 64-66 °C | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: From Benzyl Cyanide

A logical synthetic route would start from a suitably substituted benzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Nucleophilic Substitution: The reaction of a benzyl bromide with sodium or potassium cyanide is a standard and efficient method for introducing a nitrile group. The choice of solvent is critical; polar aprotic solvents like DMSO can accelerate the reaction, while protic solvents like ethanol/water mixtures are also commonly used.

-

Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid hydrolysis, often with sulfuric acid, is a robust method that directly yields the carboxylic acid upon workup.[4] Basic hydrolysis with sodium hydroxide would initially form the sodium salt of the acid, which would then require acidification to yield the final product. The choice between acidic and basic hydrolysis may depend on the stability of the trifluoromethoxy group under the reaction conditions.

Alternative Synthetic Strategies

Other potential synthetic routes that have been reported for related fluorinated phenylacetic acids include:

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling of a boronic acid with an appropriate alkyl halide can be an effective method for forming the C-C bond of the phenylacetic acid scaffold.[5]

-

From Nitroaromatics: A multi-step synthesis starting from a nitro-substituted aromatic compound, involving reduction of the nitro group, diazotization, and subsequent functional group transformations, can also be employed.

-

Grignard Reagent Chemistry: The reaction of a Grignard reagent derived from a trifluorophenyl halide with an allylating agent, followed by oxidative cleavage, has been patented for the synthesis of trifluorophenylacetic acids.[6]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is crucial for its use in drug synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

While a publicly available, citable spectrum for this specific compound is elusive, data for closely related compounds can provide expected spectral features. Commercial suppliers often provide spectra upon request.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[9] Similarly, the carbons of the aromatic ring will show coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals, one for the single fluorine atom on the ring and another for the trifluoromethoxy group.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 238.14 g/mol .

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

C-F stretching vibrations.

-

C-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for purity analysis.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid would likely provide good separation.[10][11]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.[10]

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) may be necessary to improve chromatographic performance.[12]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and trifluoromethoxy groups can impart favorable properties to the final drug candidate.

While specific examples of marketed drugs derived directly from this starting material are not prominent in the public domain, its structural motifs are found in various biologically active compounds. For instance, a related compound, 4-fluoro-3-(trifluoromethoxy)phenylacetic acid, has been used in the synthesis of aryl acetamide triazolopyridazines with activity against Cryptosporidium, a protozoan parasite that causes diarrheal disease.[2] This highlights the potential of this class of compounds in the development of anti-infective agents.

The phenylacetic acid moiety itself is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid breathing dust.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion and Future Perspectives

This compound is a strategically designed building block that leverages the beneficial effects of fluorine in medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While its full potential is still being explored, the growing interest in fluorinated compounds in drug discovery suggests that this and related phenylacetic acid derivatives will continue to be valuable tools for the synthesis of novel therapeutics targeting a wide range of diseases. Further research into efficient and scalable synthetic routes and a deeper understanding of its metabolic fate will further enhance its utility in the pharmaceutical industry.

References

- 3-Fluoro-4-(trifluoromethoxy)

- Supporting Inform

-

3-Fluorophenylacetic acid. SIELC Technologies. (URL: [Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (URL: [Link])

-

Biological activity – Knowledge and References. Taylor & Francis. (URL: [Link])

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. (URL: [Link])

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. (URL: [Link])

-

GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. (URL: [Link])

- Process for the synthesis of trifluorophenylacetic acids.

-

phenylacetic acid. Organic Syntheses Procedure. (URL: [Link])

- 13C NMR Spectroscopy. (URL not available)

-

13C NMR (CDCl3, 50 MHz) of phenylacetic acid. ResearchGate. (URL: [Link])

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. (URL: [Link])

- A kind of preparation method of fluoro phenylacetic acid.

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL: [Link])

-

3-Fluoro-4-(trifluoromethyl)phenylacetic acid [CAS: 238754-67-1]. Ivy Fine Chemicals. (URL: [Link])

- Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- 4 - SAFETY D

-

Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. ResearchGate. (URL: [Link])

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL not available)

-

Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. inventivapharma.com [inventivapharma.com]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 7. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR [m.chemicalbook.com]

- 8. 238754-67-1|3-Fluoro-4-(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the phenyl ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of these fluorine-containing moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the structure, synthesis, and known properties of this versatile building block, offering valuable insights for researchers engaged in the development of next-generation pharmaceuticals.

Molecular Structure and Physicochemical Properties

The core of this compound consists of a phenylacetic acid scaffold. The phenyl ring is substituted at the 3-position with a fluorine atom and at the 4-position with a trifluoromethoxy group (-OCF₃).

Key Physicochemical Characteristics:

| Property | Value | Source |

| CAS Number | 886761-70-2 | |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| Predicted Boiling Point | 264.0±35.0 °C | [1] |

| Predicted Density | 1.52±0.1 g/cm³ | [1] |

The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton. The fluorine atom further modulates these electronic effects and can influence the molecule's conformation and interactions with biological macromolecules.

Synthesis Strategies

A general workflow for this synthetic approach is outlined below:

Caption: A general synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on established methods for the synthesis of related phenylacetic acids. Optimization of reaction conditions would be necessary for this specific substrate.

Step 1: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl cyanide

-

To a solution of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethyl sulfoxide), add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl cyanide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

To the purified 3-Fluoro-4-(trifluoromethoxy)benzyl cyanide (1.0 eq), add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. If using acidic hydrolysis, carefully pour the mixture into ice-water to precipitate the product. If using basic hydrolysis, acidify the mixture with a strong acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

¹H NMR:

-

A singlet for the methylene (-CH₂-) protons, likely in the range of 3.6-3.8 ppm.

-

Aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm), with splitting patterns influenced by the fluorine and trifluoromethoxy substituents.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR:

-

A signal for the methylene carbon around 40-45 ppm.

-

Multiple signals in the aromatic region (110-160 ppm), with the carbons attached to fluorine and the trifluoromethoxy group showing characteristic splitting patterns due to C-F coupling.

-

A signal for the trifluoromethyl carbon, likely appearing as a quartet due to coupling with the three fluorine atoms.

-

A signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.

IR Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

-

C-F and C-O stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹).

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragments corresponding to the substituted benzyl cation.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The trifluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to improve metabolic stability and lipophilicity.

This compound has been identified as a key intermediate in the synthesis of potent and selective peroxisome proliferator-activated receptor (PPAR) agonists, such as GW-0742. PPARs are a group of nuclear receptor proteins that are involved in the regulation of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of fluorine and trifluoromethoxy substituents offers a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. While detailed experimental data for this specific molecule remains somewhat elusive in the public domain, the established synthetic methodologies for related compounds provide a clear path for its preparation and utilization in research and development. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase.

References

- This compound CAS#: 886761-70-2. ChemicalBook. Accessed January 11, 2026.

-

GW-0742. PubChem. Accessed January 11, 2026. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. Given the absence of extensive empirical data in publicly accessible literature, this document focuses on the foundational principles, predictive insights, and robust experimental methodologies required to fully characterize the solubility profile of this compound. As a substituted phenylacetic acid derivative, its behavior in solution is governed by its acidic nature and the influence of its fluorine and trifluoromethoxy substituents.

Physicochemical Characterization and Predicted Properties

A thorough understanding of a compound's physicochemical properties is the cornerstone of any solubility assessment. For this compound, we can begin by summarizing its known and predicted characteristics.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-(Trifluoromethoxy)phenylacetic acid | 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid | Phenylacetic Acid[1] |

| CAS Number | 886761-70-2[2] | 4315-07-5[3] | 886501-32-2[4] | 103-82-2 |

| Molecular Formula | C₉H₆F₄O₃[2] | C₉H₇F₃O₃[3] | C₉H₆F₄O₃[4] | C₈H₈O₂ |

| Molecular Weight | 238.14 g/mol [2] | 220.15 g/mol [3] | 238.14 g/mol [4] | 136.15 g/mol |

| Predicted pKa | 3.90 ± 0.10[2] | 4.10 ± 0.10[3] | 4.06 ± 0.10[4] | 4.31 |

| Predicted Boiling Point | 264.0 ± 35.0 °C[2] | 260.6 ± 35.0 °C[3] | 270.9 ± 35.0 °C[4] | 265.5 °C |

| Physical Form | Solid (Predicted)[2] | White to Almost white powder to crystal[3] | Solid[4] | White solid |

| Known Solubility | Not available | Soluble in Methanol[3] | Not available | 15 g/L in water |

The predicted pKa of approximately 3.90 is a critical parameter, indicating that this compound is a weak acid. This acidity is a key determinant of its aqueous solubility, which will be highly dependent on pH. The presence of the trifluoromethoxy group is known to influence solubility and stability, often enhancing lipophilicity.

The Theoretical Framework: pH-Dependent Aqueous Solubility

For an ionizable compound such as this compound, the relationship between pH, pKa, and solubility is elegantly described by the Henderson-Hasselbalch equation[5]. The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

The equation governing the solubility of a weak acid is:

Stotal = S₀ * (1 + 10(pH - pKa))

This relationship underscores that as the pH of the solution increases above the pKa, the compound will increasingly deprotonate to its more soluble carboxylate form, thereby increasing its total solubility in aqueous media. Conversely, at pH values significantly below the pKa, the compound will exist predominantly in its less soluble, un-ionized form, and the total solubility will approach the intrinsic solubility (S₀).

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

To move from theoretical predictions to empirical data, a systematic experimental approach is necessary. The following protocols outline the standard methods for determining the solubility of an acidic compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility[6].

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing buffered aqueous solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 8). Also include relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid precipitation or evaporation during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Potentiometric Titration for pH-Solubility Profile

Potentiometric titration is an efficient method to determine the intrinsic solubility (S₀) and pKa of an ionizable compound[7].

Protocol:

-

Dissolution: Dissolve a known amount of the compound in a solution at a pH where it is fully ionized (for an acid, a basic pH is used)[7].

-

Titration: Titrate the solution with a standardized acid (e.g., HCl). During the titration, the compound will begin to precipitate as the pH drops below its pKa.

-

Monitoring: Monitor the pH throughout the titration. The point at which precipitation begins, and the subsequent pH changes as more titrant is added, can be used to calculate both the pKa and the intrinsic solubility of the un-ionized form.

Caption: Workflow for experimental solubility determination.

Strategies for Solubility Enhancement

Should this compound exhibit low intrinsic aqueous solubility, various formulation strategies can be employed to improve its dissolution and bioavailability. The choice of strategy will depend on the desired dosage form and route of administration[8].

Table 2: Formulation Strategies for Poorly Soluble Acidic Compounds

| Strategy | Mechanism of Action | Considerations |

| pH Modification | Increasing the pH of the formulation vehicle to deprotonate the carboxylic acid, forming a more soluble salt.[9] | Potential for precipitation upon dilution in the acidic environment of the stomach. Suitable for parenteral formulations where pH can be controlled.[10] |

| Co-solvents | Blending water with miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility of the un-ionized form.[11] | The concentration of co-solvent must be carefully controlled to avoid precipitation upon dilution and to manage potential toxicity. |

| Cyclodextrin Complexation | Encapsulating the lipophilic phenyl portion of the molecule within the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.[11][12] | Stoichiometry of the complex and the binding constant are important parameters. Not all molecules are suitable guests for cyclodextrin cavities. |

| Solid Dispersions | Dispersing the compound in an amorphous state within a hydrophilic polymer matrix. The amorphous form has a higher energy state and thus greater apparent solubility than the crystalline form.[9][11] | Physical stability of the amorphous state is critical to prevent recrystallization over time. |

| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[12] | These formulations can enhance lymphatic transport and bypass first-pass metabolism, in addition to improving solubility. |

Conclusion

References

- Avdeef, A., et al. (2000). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. American Chemical Society.

-

(No author given). (2023, April 19). Predicting pKa. Chemaxon. Retrieved January 11, 2026, from [Link]

-

(No author given). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 11, 2026, from [Link]

-

(No author given). (2025, July 24). What is the pKa of my compound?. ACD/Labs. Retrieved January 11, 2026, from [Link]

- Sharma, D. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

- Szaniawska, M., & Szymczyk, K. Strategies in poorly soluble drug delivery systems.

-

(No author given). Decades of Reliable pKa Predictions. ACD/Labs. Retrieved January 11, 2026, from [Link]

-

(No author given). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved January 11, 2026, from [Link]

- Wu, X. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

-

(No author given). (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved January 11, 2026, from [Link]

-

(No author given). pKa calculation. Chemaxon Docs. Retrieved January 11, 2026, from [Link]

- Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs.

- (No author given). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

(No author given). pKa calculation. Chemaxon Docs. Retrieved January 11, 2026, from [Link]

-

(No author given). Phenylacetic acid. Wikipedia. Retrieved January 11, 2026, from [Link]

-

(No author given). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Retrieved January 11, 2026, from [Link]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5 [m.chemicalbook.com]

- 4. 886501-32-2 CAS MSDS (4-FLUORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemaxon.com [chemaxon.com]

- 7. Predicting pK(a) values of substituted phenols from atomic charges: comparison of different quantum mechanical methods and charge distribution schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. afit.edu [afit.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. [PDF] Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Safe Handling of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. As a Senior Application Scientist, the following content synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. This document is structured to provide a deep understanding of the compound's characteristics, potential hazards, and the necessary control measures to mitigate risks.

Introduction: Compound Significance and Properties

This compound is a fluorinated aromatic carboxylic acid with applications as a building block in medicinal chemistry and materials science.[1][2] The presence of the fluoro and trifluoromethoxy substituents significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 886761-70-2 | [5][6] |

| Molecular Formula | C9H6F4O3 | [5] |

| Molecular Weight | 238.14 g/mol | [5] |

| Appearance | White solid/crystalline powder | [7] |

| Melting Point | 78 - 82 °C | [5][7] |

| Boiling Point | 264.0 ± 35.0 °C (Predicted) | [5] |

| Solubility | No data available |

Hazard Identification and Mechanistic Insights

While specific toxicological data for this compound is limited, a thorough hazard assessment can be conducted based on its structural motifs and data from analogous compounds.

Primary Health Hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[6][8]

-

Respiratory Irritation: May cause respiratory irritation.[6][8]

The acidic nature of the carboxylic acid group is a primary driver of its irritant properties.[9] Furthermore, fluorinated organic compounds, particularly those with trifluoromethyl or trifluoromethoxy groups, warrant careful handling due to their potential for metabolic transformation into toxic byproducts, although the trifluoromethyl group itself is generally considered stable.[3][4][10] The C-F bond is one of the strongest known, contributing to the general stability of trifluoromethyl groups.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Validated System

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12][13]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible.[11][13]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Protection | Specification | Rationale and Citation(s) |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and airborne particles.[14][15][16] |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Check manufacturer's compatibility data.[14][15][17] |

| Body Protection | A laboratory coat. | To protect clothing and underlying skin from contamination.[16][18] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside of a fume hood where dust or aerosols may be generated.[12] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[12]

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[11][13]

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add acid to water, never the reverse.[11][13]

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][7] Decontaminate all work surfaces.[19]

Diagram 1: General Workflow for Handling Acidic Compounds

Caption: Decision tree for responding to spills and personnel exposures.

Storage and Waste Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [7][12]Segregate from incompatible materials such as strong bases and oxidizing agents. [9][13]* Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste. [7]Follow all local, state, and federal regulations for hazardous waste disposal. [7][11]

References

- This compound CAS#: 886761-70-2. (n.d.). ChemicalBook.

- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2021, May 27). Reddit.

- Acids, Organic. (n.d.).

- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology.

- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024, April 16).

- This compound. (2023, July 3). Apollo Scientific.

- Essential Safety and Handling Guide for Acidic Compounds in Research. (n.d.). Benchchem.

- Organic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.

- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group.

- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC - NIH.

- Acids Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.

- Section 6C: Protective Equipment. (n.d.). Princeton EHS.

- 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9. (n.d.). Sigma-Aldrich.

- 886501-32-2(4-FLUORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID) Product Description. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific.

- 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS. (n.d.). ChemicalBook.

- Personal Protective Equipment. (2025, September 12). US EPA.

- 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5. (n.d.). Sigma-Aldrich.

- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid [CAS: 238754-67-1]. (n.d.). Ivy Fine Chemicals.

- Lab Safety Equipment & PPE. (n.d.). ChemTalk.

- SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.

- How to Choose PPE for Chemical Work. (2025, October 23).

- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin.

- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.

- Safety Data Sheet. (2025, July 29). Cayman Chemical.

- α,α-Difluorophenylacetic acid | CAS Number 360-03-2. (n.d.). Ossila.

- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.).

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.

- 41073-15-8 | 4-(4-Fluorophenoxy)phenylacetic acid. (n.d.). ChemScene.

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid. (n.d.).

Sources

- 1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 886761-70-2 [amp.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. epa.gov [epa.gov]

- 19. zaeralab.ucr.edu [zaeralab.ucr.edu]

A Guide to the Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS No. 886761-70-2). As a specialized chemical intermediate, understanding its structural features through various spectroscopic techniques is paramount for its application in organic synthesis and drug discovery. The trifluoromethoxy group, in particular, offers unique chemical stability and reactivity, making this compound a valuable building block.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The arrangement of the fluoro, trifluoromethoxy, and phenylacetic acid moieties gives rise to a unique electronic environment that will be reflected in its NMR, IR, and mass spectra.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its proton, carbon, and fluorine environments, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale and Analog Comparison |

| -COOH | ~11-13 | Singlet (broad) | The acidic proton of the carboxylic acid is typically observed as a broad singlet in this region, as seen in related phenylacetic acid derivatives. |

| Aromatic-H | ~7.2-7.5 | Multiplet | The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be downfield due to the deshielding effects of the electronegative substituents. |

| -CH₂- | ~3.6 | Singlet | The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to appear as a singlet. Data for 4-(trifluoromethyl)phenylacetic acid shows a singlet for these protons at approximately 3.6 ppm.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the molecule. The carbon signals will be influenced by the attached atoms, with the carbon of the trifluoromethoxy group showing a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Analog Comparison |

| -C=O | ~170-175 | The carbonyl carbon of the carboxylic acid is expected in this downfield region. For 4-(trifluoromethyl)phenylacetic acid, this signal appears around 171 ppm.[2] |

| Aromatic-C | ~115-150 | The aromatic carbons will appear in this range, with those directly attached to fluorine and the trifluoromethoxy group showing characteristic splitting patterns and chemical shifts. |

| -CH₂- | ~40 | The methylene carbon is expected in this region. 4-(Trifluoromethyl)phenylacetic acid shows this peak at approximately 40 ppm.[2] |

| -OCF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group will be split into a quartet by the three fluorine atoms with a large coupling constant (¹JCF) of around 255 Hz.[3] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds. We expect two distinct signals corresponding to the aromatic fluorine and the trifluoromethoxy group.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Rationale and Analog Comparison |

| Aromatic-F | ~ -110 to -130 | The chemical shift of fluorine attached to an aromatic ring is sensitive to the other substituents. For comparison, the fluorine in monofluorobenzene appears at -113.15 ppm.[4] |

| -OCF₃ | ~ -58 to -60 | The trifluoromethoxy group typically appears in this region as a singlet. The chemical shift is influenced by the electronic environment of the aromatic ring. |

Experimental Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale and Analog Comparison |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | The broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| C=O stretch (carboxylic acid) | 1700-1725 | This strong absorption is indicative of the carbonyl group in the carboxylic acid. |

| C-O stretch (carboxylic acid) | 1210-1320 | A strong band in this region corresponds to the C-O single bond of the carboxylic acid. |

| C-F stretches (Ar-F and -OCF₃) | 1000-1400 | Strong absorptions in this fingerprint region are expected for the C-F bonds of both the aromatic fluorine and the trifluoromethoxy group. |

An IR spectrum of the related compound 3-fluoro-4-methoxyphenylacetic acid is available through the NIST WebBook and can serve as a useful reference.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

-

Predicted Molecular Ion (M⁺): The exact mass of this compound (C₉H₆F₄O₃) is 238.0253. A high-resolution mass spectrometer should detect the molecular ion peak at this m/z value.

-

Predicted Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the aromatic ring. The presence of the trifluoromethoxy group may also lead to characteristic fragmentation patterns.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, related compounds such as 4-(trifluoromethoxy)phenylacetic acid are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion